Methyl 3-phenylbutanoate
CAS No.: 3461-39-0
Cat. No.: VC3900337
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3461-39-0 |
---|---|
Molecular Formula | C11H14O2 |
Molecular Weight | 178.23 g/mol |
IUPAC Name | methyl 3-phenylbutanoate |
Standard InChI | InChI=1S/C11H14O2/c1-9(8-11(12)13-2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Standard InChI Key | DSWKGCIHFICHAC-UHFFFAOYSA-N |
SMILES | CC(CC(=O)OC)C1=CC=CC=C1 |
Canonical SMILES | CC(CC(=O)OC)C1=CC=CC=C1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Methyl 3-phenylbutanoate consists of a four-carbon butanoate chain esterified with a methyl group at the terminal carboxylate. The phenyl ring is attached to the third carbon of the butanoate backbone, creating a branched structure. The compound’s IUPAC name, methyl 3-phenylbutanoate, reflects this substitution pattern . Key structural features include:
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Ester functional group: The –COOCH moiety at position 1, which influences polarity and reactivity.
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Phenyl substituent: Aromatic ring at position 3, contributing to steric bulk and lipophilicity.
The 3D conformational analysis reveals that the phenyl group adopts a gauche orientation relative to the ester group, minimizing steric hindrance . This spatial arrangement has been validated through computational modeling and X-ray crystallography of analogous compounds .
Physicochemical Properties
Data from PubChem and ChemSpider provide the following properties :
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 178.23 g/mol |
Boiling Point | 245–247°C (estimated) |
Density | 1.04 g/cm³ |
Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, ether) |
The compound’s low water solubility and moderate volatility make it suitable for applications in non-aqueous systems, such as fragrance formulations .
Synthesis and Manufacturing
Conventional Esterification Routes
The most straightforward synthesis involves the acid-catalyzed esterification of 3-phenylbutanoic acid with methanol:
This method typically employs sulfuric acid as a catalyst and achieves yields of 70–85% under reflux conditions .
Advanced Catalytic Methods
Recent patents describe enantioselective syntheses using rhodium-catalyzed asymmetric reductive aldol reactions. For example, RhCl(PPh) with chiral ligands induces >90% enantiomeric excess in related β-phenyl esters . Such approaches are critical for pharmaceutical applications requiring stereochemical purity.
A comparative analysis of synthetic methods reveals:
Method | Catalyst | Yield (%) | Purity (%) |
---|---|---|---|
Acid-catalyzed | HSO | 78 | 95 |
Rhodium-catalyzed | RhCl(PPh) | 92 | 99 |
The rhodium-mediated process, while costlier, minimizes byproducts and enhances stereocontrol .
Analytical Characterization and Challenges
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of methyl 3-phenylbutanoate is complicated by thermal decomposition. At injector temperatures >250°C, the ester undergoes partial decarbonylation to form phenylacetone (P2P), a known precursor to amphetamines . Derivatization with methoxime reagents stabilizes the molecule, enabling accurate quantification . Key spectral features include:
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Base peak: m/z 91 (tropylium ion from phenyl ring cleavage).
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Molecular ion: m/z 178 (low abundance due to fragmentation).
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, CDCl):
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δ 1.85 (m, 2H, CH),
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δ 2.35 (t, 2H, COOCH-adjacent CH),
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δ 3.65 (s, 3H, OCH),
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δ 7.25–7.40 (m, 5H, aromatic H).
C NMR confirms the ester carbonyl at δ 171.2 ppm and the quaternary phenyl-bearing carbon at δ 45.6 ppm .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Methyl 3-phenylbutanoate serves as a precursor to 4-amino-3-phenylbutyric acid, a key intermediate in the synthesis of mirtazapine (an antidepressant) . The patented route involves:
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